

The Multifaceted Biological Activities of 2-Methylquinazolin-4-ol Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-methylquinazolin-4-ol

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For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, **2-methylquinazolin-4-ol** and its analogues have emerged as a particularly promising class of compounds. This technical guide provides an in-depth overview of the diverse biological activities of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to aid in future research and drug development endeavors.

Anticancer Activity

Derivatives of **2-methylquinazolin-4-ol** have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR) tyrosine kinase.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various **2-methylquinazolin-4-ol** derivatives against a range of cancer cell lines.

Compound ID	Substitution Pattern	Cancer Cell Line	IC50 (μM)	Reference
Thiourea derivative 10	2-(4-chlorostyryl)-3-(substituted)	HepG2 (Liver)	16.35	[1]
MCF-7 (Breast)	68.75	[1]		
Triazine derivative 18	Fused[1][2]triazine ring	HepG2 (Liver)	31.85	[1]
MCF-7 (Breast)	29.46	[1]		
Tetrazine derivative 20	Fused[1][2][3]tetrazine ring	HepG2 (Liver)	27.04	[1]
MCF-7 (Breast)	20.98	[1]		
Azetidinone derivative 23	2-(4-chlorostyryl)-3-(substituted azetidinone)	HepG2 (Liver)	7.09	[1]
MCF-7 (Breast)	11.94	[1]		
Triazoloquinazoline 24	Fused[1][2]triazolo ring	HepG2 (Liver)	10.82	[3]
MCF-7 (Breast)	29.46	[3]		

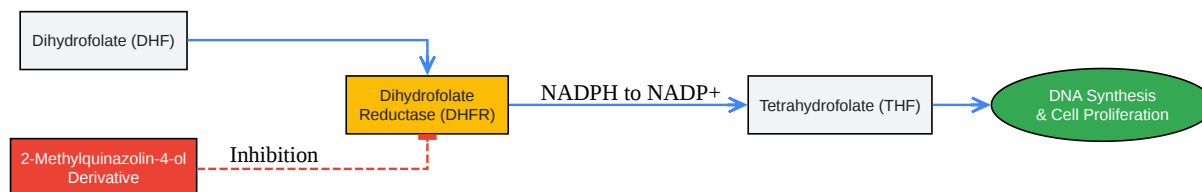
Note: Doxorubicin was used as a reference drug in these studies, with IC50 values of 8.55 μM against HepG2 and 8.90 μM against MCF-7 cell lines.[1]

Signaling Pathways in Anticancer Activity

Dihydrofolate Reductase (DHFR) Inhibition:

Several **2-methylquinazolin-4-ol** derivatives exert their anticancer effects by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis

of purines and thymidylate, which are necessary for DNA replication and cell division. Inhibition of DHFR leads to a depletion of these essential building blocks, thereby arresting cell proliferation.

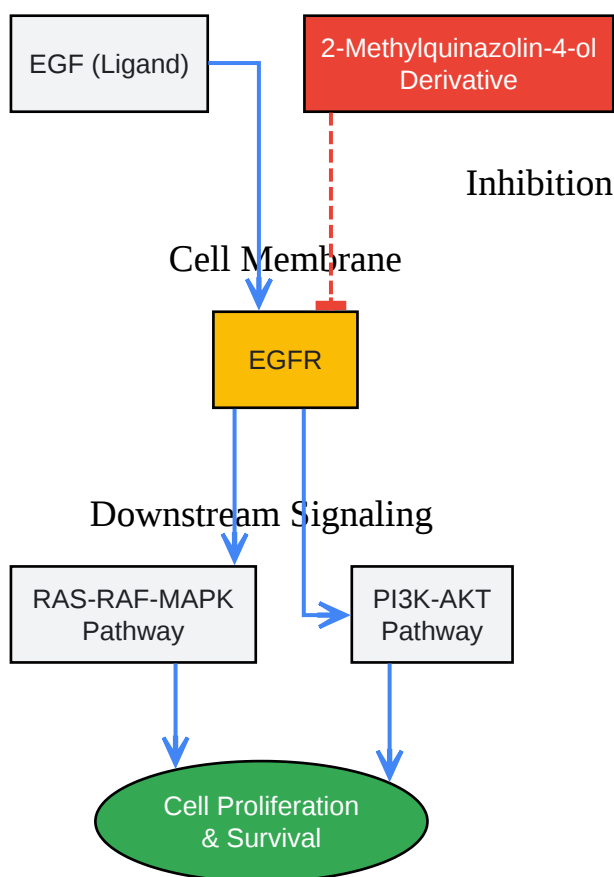


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Caption: Inhibition of the DHFR signaling pathway by **2-methylquinazolin-4-ol** derivatives.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition:

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell division. Certain **2-methylquinazolin-4-ol** derivatives have been shown to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell survival and proliferation.



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Caption: Inhibition of the EGFR signaling pathway by **2-methylquinazolin-4-ol** derivatives.

Antimicrobial Activity

2-Methylquinazolin-4-ol derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various **2-methylquinazolin-4-ol** derivatives against selected bacterial and fungal strains.

Compound ID	Substitution Pattern	Bacterial Strain	MIC (µg/mL)	Fungal Strain	MIC (µg/mL)	Reference
Urea/Thiourea derivatives	3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives with urea or thiourea functionalities	S. aureus	10-30	C. albicans	10-30	[4]
E. coli	10-30	A. niger	10-30	[4]		
Sulphonamide derivatives	3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives with sulphonamide functionalities	S. aureus	>200	C. albicans	>200	[4]
E. coli	>200	A. niger	>200	[4]		

Compound 1	6-Bromo-2-methyl-3-(4'-morpholino-phenyl)-quinazolin-4-(3H)-one	B. subtilis	-	C. albicans	-	[2]
		B. cereus	-	A. niger	-	[2]
		S. epidermidis	-			[2]
		M. luteus	-			[2]
		E. coli	-			[2]

Note: Specific MIC values for Compound 1 were not provided in the abstract, but it was reported to have the highest antimicrobial activity among the tested compounds.[2]

Anti-inflammatory Activity

Several derivatives of **2-methylquinazolin-4-ol** have been investigated for their anti-inflammatory properties. These compounds have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF- α and IL-6.

Quantitative Anti-inflammatory Data

The following table presents the inhibitory activity of selected **2-methylquinazolin-4-ol** derivatives on the production of TNF- α and IL-6.

Compound ID	Substitution Pattern	TNF- α Inhibition (%) at 10 μ M	IL-6 Inhibition (%) at 10 μ M	Reference
Urea/Thiourea derivatives (3, 4, 6, 9, 16, 18)	3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives with urea or thiourea functionalities	62-84	73-92	[4]
Sulphonamide derivatives (23-29)	3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives with sulphonamide functionalities	Not potent	Not potent	[4]

Note: Dexamethasone was used as a reference standard, showing 75% TNF- α and 84% IL-6 inhibition at 1 μ M.[4]

Antiviral Activity

Recent studies have highlighted the potential of 2-methylquinazolin-4(3H)-one as an antiviral agent, particularly against the influenza A virus.

Quantitative Antiviral Data

Compound	Virus	In Vitro IC50	Reference
2-Methylquinazolin-4(3H)-one (C1)	Influenza A virus (H1N1)	23.8 μ g/mL	[5]

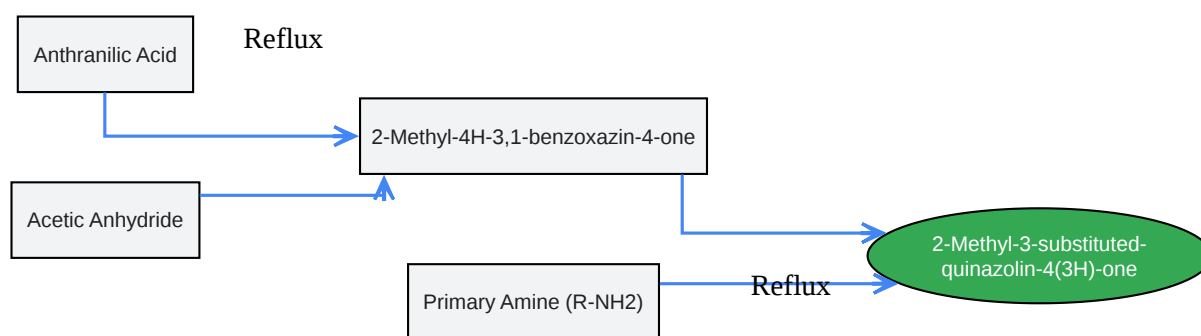
Note: The reference drug ribavirin had an IC50 of 37.2 μ g/mL against H1N1 in the same study. [5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-methylquinazolin-4-ol** derivatives and the key biological assays cited in this guide.

Synthesis of 2-Methylquinazolin-4(3H)-one Derivatives

A common synthetic route to 2-methyl-3-substituted-quinazolin-4(3H)-ones involves a two-step process:



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